4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-dimethylallyl-4-hydroxybenzoic acid typically involves the prenylation of 4-hydroxybenzoic acid. This can be achieved through the reaction of 4-hydroxybenzoic acid with dimethylallyl pyrophosphate in the presence of a suitable catalyst . The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 3-dimethylallyl-4-hydroxybenzoic acid may involve the extraction from plant sources where it naturally occurs, such as the roots of Rubia yunnanensis . The extraction process typically involves the use of methanolic solvents to isolate the compound from the plant material .
Chemical Reactions Analysis
Types of Reactions: 3-Dimethylallyl-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers and esters.
Scientific Research Applications
3-Dimethylallyl-4-hydroxybenzoic acid has been studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role as a plant metabolite and its potential biological activities.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-dimethylallyl-4-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. It can act as a Bronsted acid, donating a proton to acceptor molecules . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
4-Hydroxybenzoic acid: Lacks the dimethylallyl substituent.
3-Dimethylallyl-4-hydroxybenzoate: The ester form of 3-dimethylallyl-4-hydroxybenzoic acid.
Uniqueness: 3-Dimethylallyl-4-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylallyl group enhances its lipophilicity and potential interactions with biological membranes .
Properties
IUPAC Name |
4-hydroxy-3-(3-methylbut-2-enyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSJJNAMGVDGCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138-41-6 | |
Record name | 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 3-Dimethylallyl-4-hydroxybenzoic acid?
A1: 3-Dimethylallyl-4-hydroxybenzoic acid, also known as ring A, is a crucial building block in the biosynthesis of aminocoumarin antibiotics like novobiocin and clorobiocin. [, , , ] These antibiotics are known for their potent inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. []
Q2: How is 3-Dimethylallyl-4-hydroxybenzoic acid incorporated into the structure of aminocoumarin antibiotics?
A2: The incorporation of 3-Dimethylallyl-4-hydroxybenzoic acid into aminocoumarins is facilitated by specific amide synthetases. For instance, in novobiocin biosynthesis, the enzyme NovL catalyzes the ATP-dependent formation of an amide bond between 3-Dimethylallyl-4-hydroxybenzoic acid and 3-amino-4,7-dihydroxy-8-methylcoumarin (ring B of novobiocin). [] Similarly, in clorobiocin biosynthesis, the amide synthetase CouL links 3-Dimethylallyl-4-hydroxybenzoic acid to the aminocoumarin moiety. []
Q3: Are there any alternative pathways for the formation of 3-Dimethylallyl-4-hydroxybenzoic acid in different organisms?
A3: Interestingly, research suggests variations in the biosynthetic pathways for 3-Dimethylallyl-4-hydroxybenzoic acid. While the exact mechanism in Streptomyces maritimus is yet to be fully elucidated, studies on the clorobiocin biosynthetic gene cluster in Streptomyces roseochromogenes indicate that the formation of 3-Dimethylallyl-4-hydroxybenzoic acid might involve a retro-aldol reaction catalyzed by the enzyme CloR. [] This contrasts with the previously established benzoic acid biosynthetic pathway observed in other organisms.
Q4: Can the structure of 3-Dimethylallyl-4-hydroxybenzoic acid be modified to generate novel aminocoumarin antibiotics?
A4: Yes, the substrate specificity of enzymes involved in aminocoumarin biosynthesis allows for the incorporation of structural analogs of 3-Dimethylallyl-4-hydroxybenzoic acid. Mutasynthesis experiments, where a cloQ-defective mutant of the clorobiocin producer was fed with different 3-Dimethylallyl-4-hydroxybenzoic acid analogs, resulted in the production of 32 novel aminocoumarin antibiotics. [] This highlights the potential for generating new antibiotics with potentially improved activity or different pharmacological profiles by modifying the 3-Dimethylallyl-4-hydroxybenzoic acid scaffold.
Q5: Besides its role in antibiotic biosynthesis, are there other known biological activities of 3-Dimethylallyl-4-hydroxybenzoic acid?
A5: While the provided research primarily focuses on the role of 3-Dimethylallyl-4-hydroxybenzoic acid in aminocoumarin biosynthesis, one study mentioned the isolation of this compound alongside other secondary metabolites with allene moieties from the fungus Parasphaeosphaeria sp. [] Further research is needed to explore the potential biological significance and functions of 3-Dimethylallyl-4-hydroxybenzoic acid in fungal metabolism and its potential ecological roles.
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